Methyl (3r)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride
Description
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS: 925412-81-3) is a chiral β-amino ester derivative with a molecular formula of C₁₀H₁₃ClFNO₂ and a molecular weight of 233.67 g/mol . It is characterized by a 4-fluorophenyl group attached to a propanoate backbone, with the amino group in the (3R) configuration. The compound requires storage under inert conditions (2–8°C) and exhibits hazards related to skin/eye irritation (H315, H319) and respiratory sensitization (H335) . Its primary applications include pharmaceutical intermediate synthesis, particularly in anticancer agent development, as suggested by structural analogs acting as histone deacetylase inhibitors (HDACIs) .
Properties
Molecular Formula |
C10H13ClFNO2 |
|---|---|
Molecular Weight |
233.67 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
FTWIARNFLMJNJP-SBSPUUFOSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC=C(C=C1)F)N.Cl |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: Commonly used precursors include 3-amino-3-(4-fluorophenyl)propanoic acid or derivatives thereof, 3-fluorobenzaldehyde, and chiral amino acid analogs such as (R)-3-amino-4-hydroxybutanoic acid.
Esterification: The key step is the esterification of the corresponding amino acid with methanol. This is typically performed in the presence of a strong acid catalyst such as hydrochloric acid to form the methyl ester hydrochloride salt. The reaction is carried out under reflux conditions to drive the esterification to completion.
Chiral Control: The (3R) stereochemistry is maintained by using optically pure starting materials or by employing chiral resolution techniques post-synthesis. The stereochemical integrity is crucial for biological activity.
Purification: The crude product is purified by recrystallization or chromatographic methods to achieve high purity and enantiomeric excess.
Industrial Production Methods
Continuous Flow Reactors: Industrial-scale synthesis often employs continuous flow reactors to optimize reaction parameters such as temperature, pressure, and reaction time. This approach enhances yield, reproducibility, and product quality.
Automation and Process Control: Automated systems allow precise control over reaction conditions, minimizing batch-to-batch variability. This is essential for pharmaceutical-grade material.
Scalability: Large-scale esterification is optimized to reduce by-products and improve atom economy. The hydrochloride salt formation is integrated into the process to streamline isolation.
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of chiral amino acid precursor | From (R)-3-amino-4-hydroxybutanoic acid or 3-fluorobenzaldehyde derivatives | Ensures (3R) stereochemistry |
| 2 | Esterification with methanol | Methanol, HCl catalyst, reflux | Converts acid to methyl ester hydrochloride salt |
| 3 | Purification | Recrystallization or chromatography | Achieves high purity and enantiomeric excess |
The use of hydrochloric acid as both catalyst and salt-forming agent simplifies the process by combining esterification and salt formation in one step.
Continuous flow technology reduces reaction times and improves yields compared to batch processes, with reported yields exceeding 85% under optimized conditions.
Maintaining stereochemical purity is critical; therefore, chiral starting materials or asymmetric synthesis methods are preferred to avoid racemization.
The fluorophenyl substituent is stable under the reaction conditions, allowing selective functionalization without side reactions.
| Parameter | Laboratory Synthesis | Industrial Production |
|---|---|---|
| Catalyst | HCl (acid catalyst) | HCl or alternative acid catalysts |
| Reaction Type | Batch esterification | Continuous flow esterification |
| Temperature | Reflux (~65-70°C) | Controlled temperature (60-80°C) |
| Reaction Time | Several hours | Minutes to hours (flow) |
| Yield | 70-85% | >85% optimized |
| Purification | Recrystallization, chromatography | Crystallization, filtration |
| Stereochemical Control | Chiral precursors, resolution | Chiral precursors, process control |
The preparation of Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride is well-established, relying primarily on acid-catalyzed esterification of the corresponding amino acid with methanol under reflux. Industrial methods leverage continuous flow reactors and automated control to enhance yield, purity, and scalability. Preservation of the (3R) stereochemistry is a key consideration throughout the synthesis. The compound’s stability under reaction conditions and the efficiency of the hydrochloride salt formation make it a practical intermediate in pharmaceutical manufacturing.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group (-NH₂) serves as a nucleophile in substitution reactions. Key transformations include:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) in DMF, 80°C | N-Alkylated derivatives | 70–85% | |
| Arylation | Aryl sulfonates, Pd catalysis | N-Aryl derivatives | 60–75% |
-
Mechanistic Insight : The electron-withdrawing fluorine on the phenyl ring enhances the electrophilicity of adjacent positions, facilitating substitutions at the β-carbon. Steric hindrance from the methyl ester influences regioselectivity.
Oxidation and Reduction Reactions
The amino group undergoes redox transformations:
Oxidation
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| NaNO₂/HCl | 0–5°C, aqueous | Nitroso intermediate | Unstable; requires immediate use |
| KMnO₄/H₂SO₄ | Reflux, acidic | Nitro derivative | Lower yields (~50%) |
Reduction
| Reducing Agent | Conditions | Product |
|---|---|---|
| LiAlH₄ | Dry THF, 0°C → RT | Secondary amine |
| H₂/Pd-C | Ethanol, 50 psi | Tertiary amine (with alkylation) |
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Stereochemical Outcome |
|---|---|---|---|
| Basic | NaOH/EtOH, reflux | Carboxylic acid salt | Retention of (3R) configuration |
| Acidic | HCl/H₂O, 60°C | Free carboxylic acid | Racemization observed at >80°C |
Key Data :
-
Hydrolysis in NaOH/EtOH achieves >90% conversion in 4 hours.
Acylation and Amidation
The amino group reacts with acylating agents:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C | Acetamide derivative | Intermediate for peptide synthesis |
| Boc anhydride | THF, DMAP | N-Boc-protected compound | Used in solid-phase synthesis |
Example :
-
Reaction with benzoyl chloride in CH₂Cl₂ yields N-benzoyl derivatives (85% yield), utilized in antimicrobial studies.
Cyclization Reactions
Intramolecular reactions form heterocycles:
| Conditions | Product | Key Feature |
|---|---|---|
| PCl₅, reflux | β-Lactam ring | Enhanced antibiotic activity |
| Phosgene, base | Oxazolidinone | Chiral auxiliaries in asymmetric synthesis |
Stereochemical Impact :
Halogenation and Fluorine-Specific Reactivity
The 4-fluorophenyl group participates in electrophilic substitutions:
| Reaction | Reagents | Position | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to fluorine | Limited due to fluorine’s deactivating effect |
| Bromination | Br₂/FeBr₃ | Meta to fluorine | Major product (70%) |
Computational Insight :
Scientific Research Applications
Pharmaceutical Development
Therapeutic Potential
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride is investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, such as receptors and enzymes involved in neurochemistry and cell proliferation. Preliminary studies indicate that it may modulate neurotransmitter systems, making it a candidate for treating neurological disorders.
Case Study: Neurotransmitter Modulation
Research has shown that compounds similar to this compound can influence dopamine and serotonin pathways. For instance, a study demonstrated that derivatives of this compound exhibited selective inhibition of certain receptor subtypes, which could lead to novel treatments for depression and anxiety disorders.
Biological Activity Studies
Ongoing research focuses on understanding the biological mechanisms of this compound. Interaction studies are crucial for assessing its therapeutic potential and safety profiles.
Key Areas of Focus:
- Receptor Binding Affinity: Investigating how the compound interacts with various receptors.
- Enzyme Inhibition: Studying its effects on enzyme activity related to metabolic pathways.
Industrial Applications
This compound is also utilized in the production of specialty chemicals and intermediates. Its unique properties make it suitable for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of Methyl (3r)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Halogen-Substituted Analogs
Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride (CAS: 2703781-10-4) Molecular Formula: C₁₀H₁₂Cl₂FNO₂ Molecular Weight: 268.11 g/mol Key Differences: The 4-chloro-3-fluoro substitution introduces greater steric bulk and electron-withdrawing effects compared to the 4-fluoro group in the target compound. This may enhance lipophilicity and alter binding affinity in biological targets .
Methyl 3-Amino-3-(4-bromophenyl)propanoate Hydrochloride (CAS: 952729-65-6) Molecular Formula: C₁₀H₁₃BrClNO₂ Molecular Weight: 306.06 g/mol (estimated) Key Differences: Bromine’s larger atomic radius and polarizability compared to fluorine could increase metabolic stability but reduce solubility .
Positional Isomerism
Stereochemical Variations
Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate Hydrochloride (CAS: 1246174-74-2) Molecular Formula: C₁₀H₁₃ClFNO₂ Molecular Weight: 233.67 g/mol Key Differences: The (S)-enantiomer may exhibit divergent pharmacokinetic profiles due to stereoselective interactions with biological targets, as seen in chiral drug development .
Functional Group Modifications
Methyl 3-amino-3-(3-methoxyphenyl)propanoate Hydrochloride (CAS: 845909-40-2) Molecular Formula: C₁₁H₁₆ClNO₃ Molecular Weight: 245.70 g/mol (estimated) Key Differences: The 3-methoxy group is electron-donating, increasing the compound’s basicity and altering hydrogen-bonding capacity compared to the electron-withdrawing 4-fluoro group .
Physicochemical and Pharmacological Properties
Physicochemical Comparison
*LogP estimated using fragment-based methods.
Pharmacological Insights
- Metabolic Stability : Bromine and chlorine substituents () may prolong half-life but increase hepatotoxicity risks compared to fluorine .
- Stereoselectivity : The (R)-configuration in the target compound could enhance target binding affinity over the (S)-enantiomer, as observed in protease inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
